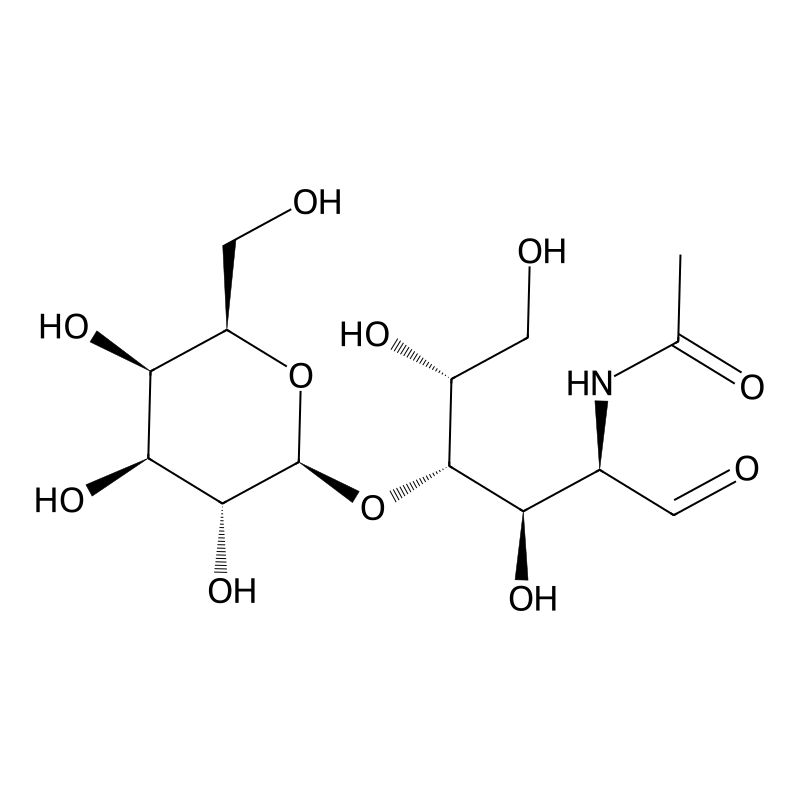

N-Acetyl-D-lactosamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

N-Acetyl-D-lactosamine is a nitrogen-containing disaccharide, specifically a derivative of lactosamine. It consists of a galactose unit linked to a N-acetylglucosamine unit through a β(1→4) glycosidic bond. This compound is significant in various biological processes and is known for its role as a carbohydrate antigen involved in cellular recognition, malignant transformation, and metastasis. It is also present in human milk oligosaccharides, contributing to its prebiotic effects and promoting beneficial gut microbiota .

LacNAc plays a critical role in various biological processes through its interactions with other molecules:

- Cellular Recognition: LacNAc serves as a recognition signal on the surface of cells. Specific proteins, such as lectins, can bind to LacNAc, facilitating cell-cell adhesion and communication [].

- Glycoprotein Formation: LacNAc serves as a building block for complex carbohydrates attached to proteins (glycoproteins). These glycoproteins are involved in various functions, including immune response, cell signaling, and development [].

- Tumor Progression: Abnormal expression of LacNAc on cancer cells can contribute to tumor growth and metastasis.

Lectin and Glycosidase Studies

LacNAc serves as a specific ligand for lectins, which are proteins that bind to specific carbohydrates. Researchers use LacNAc to identify and differentiate various lectins, particularly galectins, which are a group of lectins that specifically recognize LacNAc. This helps in understanding their role in various biological functions Source: [N-Acetyl-D-Lactosamine - Cayman Chemical: ].

LacNAc is also a substrate for enzymes called glycosidases, which break down glycosidic bonds in carbohydrates. Studying how LacNAc interacts with different glycosidases helps researchers understand their functions and potential applications in various fields Source: [N-Acetyl-D-lactosamine =98 32181-59-2 - Sigma-Aldrich: ].

Glycan Biosynthesis Studies

LacNAc serves as a building block for more complex carbohydrate structures called glycans. Researchers use LacNAc to study the enzymes involved in glycan biosynthesis, the process by which cells build these complex sugar molecules. Understanding this process is crucial for various fields, including glycobiology and drug development Source: [N-Acetyl-D-lactosamine | C14H25NO11 | CID 9800166 - PubChem: )].

Additionally, N-acetyl-D-lactosamine can undergo modifications to enhance its binding affinity to proteins like galectins, which are involved in various biological functions, including cell-cell interactions and immune responses .

N-Acetyl-D-lactosamine exhibits significant biological activity due to its role in glycoproteins and glycolipids. It serves as a ligand for lectins, particularly galectins, which are known to mediate cell adhesion and signaling pathways. The compound's structure allows it to interact with specific receptors on cell surfaces, influencing processes such as immune response and tumor progression . Furthermore, its presence in human milk oligosaccharides suggests a protective role against pathogens in infants by promoting beneficial gut flora .

N-Acetyl-D-lactosamine has several applications across different fields:

- Pharmaceuticals: Its ability to bind to galectins makes it a candidate for therapeutic agents targeting cancer and inflammatory diseases.

- Food Industry: As a component of human milk oligosaccharides, it has potential prebiotic applications that support gut health.

- Diagnostics: It is used in characterizing lectins and studying carbohydrate-protein interactions in various biological assays .

Research on N-acetyl-D-lactosamine has revealed its interactions with various proteins. Notably, it binds with higher affinity to the carbohydrate recognition domain of galectin-3 compared to lactose due to additional hydrogen bonding capabilities facilitated by the N-acetyl group. This enhanced interaction suggests potential therapeutic applications in modulating galectin-mediated pathways in diseases such as cancer .

N-Acetyl-D-lactosamine shares structural similarities with several other compounds within the realm of glycosides and oligosaccharides:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Lactose | Galactose + Glucose | A disaccharide without an acetyl group; less complex binding interactions. |

| N-Acetyl-D-glucosamine | Glucosamine + Acetyl group | Primarily involved in chitin synthesis; lacks galactose unit. |

| Galactosamine | Galactose + Amine | Lacks the acetyl modification; different biological roles. |

| Sialyllactosamine | Sialic acid + Lactosamine | Contains a sialic acid moiety; involved in cell signaling and immune response. |

N-Acetyl-D-lactosamine's unique structure allows for specific interactions that distinguish it from these similar compounds, particularly its enhanced binding affinity to galectins, which is critical for its biological functions .